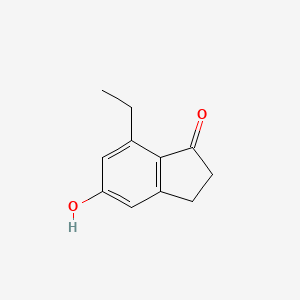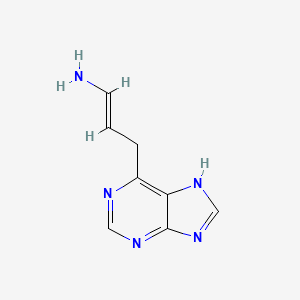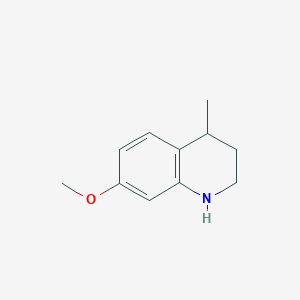
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially saturated, making them significant in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative using catalytic hydrogenation. For instance, an iridium-catalyzed transfer hydrogenation method has been reported to yield high amounts of tetrahydroquinoline derivatives . This method uses water-soluble and air-stable iridium complexes as the catalyst and formic acid as the hydrogen source under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes employ transition metal catalysts such as ruthenium, rhodium, or palladium to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
- 7-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
Comparison: While these compounds share a similar tetrahydroquinoline core, the presence and position of substituents such as methoxy and methyl groups influence their chemical properties and applications. 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3 |
Clave InChI |
AXXIBDJPCRUVDM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
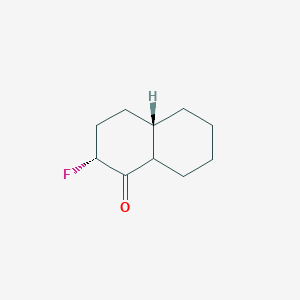




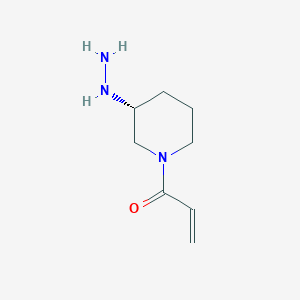
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
